7-Bromo-3-chloro-4-hydroxy-6-methylquinoline
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Overview
Description
7-Bromo-3-chloro-4-hydroxy-6-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-4-hydroxy-6-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-hydroxy-6-methylquinoline under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-4-hydroxy-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-3-chloro-4-hydroxy-6-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-4-hydroxy-6-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methylquinoline: Lacks the bromine and chlorine substitutions.
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: Contains additional carboxylic acid functionality.
4-Chloro-6-methylquinoline: Lacks the bromine and hydroxyl groups
Uniqueness
7-Bromo-3-chloro-4-hydroxy-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1204811-46-0 |
---|---|
Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.526 |
IUPAC Name |
7-bromo-3-chloro-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO/c1-5-2-6-9(3-7(5)11)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
InChI Key |
WWSCDKVHKOHMSF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)Br |
Synonyms |
7-Bromo-3-chloro-4-hydroxy-6-methylquinoline |
Origin of Product |
United States |
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